molecular formula C24H22FNO2 B585815 [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427521-34-3

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B585815
CAS No.: 1427521-34-3
M. Wt: 375.4 g/mol
InChI Key: HTFNNXALSQKDIS-UHFFFAOYSA-N
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Description

[1-(5-Fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) and a hydroxylated metabolite of the first-generation SCRA AM-2201 ([1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) . Its structure features a naphthalen-1-ylmethanone core linked to an indole moiety substituted with a 5-fluoro-4-hydroxypentyl chain. The hydroxyl group at the 4-position of the pentyl side chain distinguishes it from AM-2201, which lacks this polar functional group. This modification likely influences its pharmacokinetic properties, including metabolic stability and receptor binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AM2201 N-(4-hydroxypentyl) metabolite typically involves the fluorination of a pentyl chain followed by its attachment to an indole core. The reaction conditions often require the use of solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, and ethanol. The process involves multiple steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of AM2201 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of certified reference materials and standardized procedures ensures consistency and reliability in the production process .

Chemical Reactions Analysis

Types of Reactions: AM2201 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products:

Scientific Research Applications

Chemistry: AM2201 N-(4-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. It is also employed in studies investigating the chemical properties and reactivity of synthetic cannabinoids .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: While the direct medical applications of AM2201 N-(4-hydroxypentyl) metabolite are limited, it plays a crucial role in forensic toxicology and clinical toxicology. It aids in the detection and quantification of synthetic cannabinoids in biological samples, contributing to the diagnosis and treatment of cannabinoid-related intoxications .

Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products. It serves as a benchmark for quality control and standardization in the production of synthetic cannabinoid products .

Mechanism of Action

The exact mechanism of action of AM2201 N-(4-hydroxypentyl) metabolite is not fully understood. it is known to interact with cannabinoid receptors (CB1 and CB2) in the body, similar to its parent compound, AM2201. The interaction with these receptors leads to various physiological and psychological effects, including alterations in mood, perception, and cognition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The compound’s activity is contextualized by its structural analogs, particularly those within the JWH and AM series of SCRAs. Key comparisons include:

Compound Name Substituents on Indole Side Chain Naphthoyl Substituent Molecular Formula CB1 Affinity (Inferred) Metabolic Notes
[1-(5-Fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone 5-Fluoro-4-hydroxypentyl None C24H23FNO2 Moderate (metabolite) Formed via CYP450 oxidation of AM-2201
AM-2201 5-Fluoropentyl None C24H22FNO High (Ki ~0.1–1 nM) Parent compound; extensively metabolized
JWH-018 Pentyl None C24H23NO High (Ki ~0.3–0.9 nM) Prototypical SCRA; lacks fluorine
JWH-122 Pentyl 4-Methyl C25H25NO High (Ki ~0.2–0.7 nM) Enhanced lipophilicity from methyl
JWH-210 Pentyl 4-Ethyl C26H27NO Moderate Ethyl group reduces binding efficiency

Key Observations :

  • Fluorine Substitution : The 5-fluoro group in AM-2201 and the target compound enhances metabolic stability by resisting oxidative degradation, a common pathway for SCRAs .
  • Hydroxyl Group : The 4-hydroxyl in the target compound likely reduces CB1 affinity compared to AM-2201, as polar groups hinder receptor interaction . However, hydroxylation facilitates Phase II conjugation (e.g., glucuronidation), promoting excretion .
  • Naphthoyl Modifications : Substituents like 4-methyl (JWH-122) or 4-ethyl (JWH-210) on the naphthoyl ring alter lipophilicity and steric bulk, impacting receptor binding kinetics .

Metabolic Pathways

The compound is a primary metabolite of AM-2201, generated via cytochrome P450 (CYP)-mediated oxidation at the 4-position of the pentyl chain . Comparative metabolism studies highlight:

  • AM-2201: Undergoes ω-hydroxylation and subsequent oxidation to carboxylic acids, with minor pathways yielding 4- and 5-hydroxypentyl metabolites .

Pharmacological Implications

  • Receptor Activation : Unlike AM-2201, which is a full CB1 agonist, the hydroxylated metabolite may exhibit partial agonism or antagonism due to steric hindrance from the hydroxyl group .
  • Toxicity: Hydroxylation reduces psychoactive potency but may introduce novel toxicity profiles, as seen with other hydroxylated SCRAs .

Biological Activity

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone , also known as AM2201 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid that exhibits notable biological activities primarily through its interaction with cannabinoid receptors. This compound is characterized by a complex structure that integrates an indole moiety with a naphthalenic framework, which enhances its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H22FNO2, and its structure features:

  • Indole core : Contributes to various biological interactions.
  • Naphthalenic structure : Enhances lipophilicity and receptor binding affinity.
  • Fluoro-substituted hydroxypentyl group : Potentially increases the compound's biological potency.

The primary mechanism of action for this compound involves binding to the cannabinoid receptors CB1 and CB2 . This binding mimics the psychoactive effects of THC, the active component in cannabis, leading to various physiological effects. The compound's structural similarities to known cannabinoids suggest it may exhibit a range of activities including:

  • Psychoactive effects : Similar to THC, influencing mood and perception.
  • Analgesic properties : Potentially effective in pain management.
  • Antitumor activity : Indications of inhibiting cancer cell proliferation.

Pharmacological Studies

Research indicates that compounds with indole and naphthalene frameworks often exhibit significant biological activity. For instance, studies have shown that synthetic cannabinoids can modulate neurotransmitter release and influence pathways involved in pain and inflammation.

Comparative Activity Table

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole core with fluorine substitutionAntimicrobial, anticancer
Naphthaleneacetic acidNaphthalene core with carboxylic acidPlant growth regulator
4-HydroxyindoleHydroxylated indole derivativeNeuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological activity of synthetic cannabinoids, including this compound:

  • In vitro studies : Research has demonstrated that AM2201 metabolites exhibit potent activity against various cancer cell lines. For example, one study reported IC50 values indicating significant antiproliferative effects on human cervical adenocarcinoma (HeLa) cells.
  • Toxicological assessments : Investigations into the toxicological profiles of synthetic cannabinoids have highlighted their potential for abuse and associated health risks. Reports indicate varying degrees of toxicity depending on dosage and route of administration.
  • Forensic implications : The identification of this compound in biological samples underscores its relevance in forensic toxicology. Studies have shown its presence in human urine, indicating recreational use and potential health risks associated with synthetic cannabinoid consumption.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone?

  • Methodological Answer : Synthesis typically involves multi-step strategies starting with indole and naphthalene precursors. Critical steps include:

  • Protection/deprotection of hydroxyl/fluoro groups to ensure regioselectivity (e.g., using Boc or TMS groups) .
  • Friedel-Crafts acylation to attach the naphthalen-1-ylmethanone group to the indole core .
  • Fluoropentyl chain introduction via alkylation under anhydrous conditions (e.g., using K₂CO₃ in DMF) .
  • Purification via column chromatography and validation by NMR (>99% purity) .

Q. Which analytical techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing fluoropentyl vs. hydroxypentyl signals) .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., observed [M+H]⁺ at m/z 359.1685) .
  • HPLC : Purity assessment (e.g., C18 column, UV detection at 254 nm) .

Q. What are the primary challenges in achieving high synthetic yields?

  • Methodological Answer : Low yields (e.g., 16% in some routes ) arise from:

  • Steric hindrance during indole functionalization; optimized via microwave-assisted synthesis .
  • Byproduct formation during fluoropentyl chain introduction; mitigated by slow reagent addition .

Advanced Research Questions

Q. How can computational tools optimize synthetic route design?

  • Methodological Answer :

  • Retrosynthetic analysis using platforms like Chematica to identify viable pathways .
  • DFT calculations to predict reaction feasibility (e.g., energy barriers for acyl transfer) .
  • Machine learning models trained on indole derivative datasets to predict optimal conditions (solvent, catalyst) .

Q. How do structural modifications influence cannabinoid receptor binding?

  • Methodological Answer :

  • X-ray crystallography of receptor-ligand complexes (e.g., CB1 receptor) to map interactions with the fluoropentyl chain and naphthalen-1-ylmethanone .
  • SAR studies : Compare binding affinities of analogs (e.g., AM-2201 vs. JWH-018) using radioligand displacement assays .
  • Molecular dynamics simulations to assess conformational stability in lipid bilayers .

Q. What methodologies resolve contradictions in biological activity data?

  • Methodological Answer :

  • Dose-response curve normalization to account for batch-to-batch variability .
  • Meta-analysis of published IC₅₀ values (e.g., CB1 vs. CB2 receptor selectivity) using standardized assay protocols .
  • In vitro/in vivo correlation studies to validate metabolic stability (e.g., hepatic microsome assays vs. rat plasma LC-MS/MS) .

Q. How are deuterated analogs used in pharmacokinetic studies?

  • Methodological Answer :

  • Deuterium labeling at the pentyl chain (e.g., [²H₇]-analogs) enhances NMR signal resolution for metabolite tracking .
  • Isotope effect studies to compare metabolic rates (e.g., CYP450-mediated oxidation) between deuterated and non-deuterated forms .

Properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNNXALSQKDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017862
Record name AM2201 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-34-3
Record name AM2201 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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